molecular formula C12H13N2O2PS B8674332 Diphenylthiophosphonohydrazine

Diphenylthiophosphonohydrazine

Cat. No.: B8674332
M. Wt: 280.28 g/mol
InChI Key: YJQLYLMFFYZERM-UHFFFAOYSA-N
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Description

Diphenylthiophosphonohydrazine, commonly referred to as dithizone (CAS: 60-10-6), is a sulfur-containing organic compound with the molecular formula C₁₃H₁₂N₄S and a molecular weight of 256.33 g/mol . Structurally, it features a thiocarbazone backbone (N–N–C=S) with two phenyl groups attached, forming a 1,5-diphenyl-3-thiocarbazone configuration. This compound is widely recognized for its chelating properties, particularly in coordinating transition metals like lead, mercury, and zinc, making it a critical reagent in analytical chemistry for metal ion detection and extraction .

Dithizone exhibits a deep green color in solution, and its selectivity for specific metals is pH-dependent.

Properties

Molecular Formula

C12H13N2O2PS

Molecular Weight

280.28 g/mol

IUPAC Name

diphenoxyphosphinothioylhydrazine

InChI

InChI=1S/C12H13N2O2PS/c13-14-17(18,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2,(H,14,18)

InChI Key

YJQLYLMFFYZERM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=S)(NN)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between dithizone and structurally related compounds:

Compound Molecular Formula Key Functional Groups Applications Toxicity Profile
Dithizone C₁₃H₁₂N₄S Thiocarbazone (N–N–C=S) Metal chelation, analytical chemistry Limited data; potential hematotoxicity inferred from hydrazine analogues
2,5-Diphenylthiadiazole C₁₂H₁₀N₂S Thiadiazole (S–N–N–C–N) Coordination chemistry, catalysis Not reported; likely low acute toxicity
1,2-Diphenylhydrazine C₁₂H₁₂N₂ Hydrazine (N–N) Intermediate in dye synthesis Documented carcinogen; hematotoxic
Phenylhydrazine Hydrochloride C₆H₅NHNH₂·HCl Hydrazine (N–N) + HCl Pharmaceutical synthesis Acute toxicity (hemolysis, liver damage)
5-(2,6-Difluorophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbothioamide C₁₆H₁₂F₂N₄S Thioamide (C=S), pyrazole Anticancer research Under investigation; limited data

Key Comparative Analysis

Coordination Chemistry
  • Dithizone : Forms stable complexes with heavy metals (e.g., Pb²⁺, Hg²⁺) via its thiocarbazone group. Used in spectrophotometric analysis due to colorimetric shifts upon metal binding .
  • 2,5-Diphenylthiadiazole : Acts as a ligand in transition metal catalysis but lacks the thiocarbazone’s pH-dependent selectivity. Its thiadiazole ring enhances thermal stability in catalytic systems .

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